

# Comprehensive Application Notes and Protocols: Tissue-Based Analytical Test Methods for Orellanine

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## Compound Focus: Orellanine

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## Introduction and Background

**Orellanine (OR)** is a **highly potent nephrotoxin** produced by mushrooms of the *Cortinarius* genus, which are widely distributed throughout North America and Europe. This **natural bipyridyl toxin** is responsible for severe mushroom poisoning cases characterized by **oliguric acute renal failure** with a concerning mortality rate of 10%-30% [1] [2]. The diagnosis of **orellanine** poisoning has historically presented significant challenges to clinicians and laboratory professionals, as it primarily relies on circumstantial evidence including **history of *Cortinarius* mushroom ingestion** and **histopathological examination of renal biopsies** [1]. The inherent limitations of these diagnostic approaches have created an pressing need for **reliable tissue-based analytical methods** that can provide definitive confirmation of **orellanine** exposure in both clinical and forensic settings.

The **clinical manifestation** of **orellanine** poisoning typically presents with a concerning latency period, where acute renal failure may develop 7-14 days after mushroom ingestion, though in some cases it can appear as early as 3 days post-exposure [2]. Patients often exhibit non-specific symptoms initially, including headache, gastrointestinal distress, and various neuromuscular symptoms such as limb paresthesia and myalgia, eventually progressing to severe renal impairment that frequently requires dialysis intervention [2] [3]. The **histopathological landscape** in confirmed cases reveals tubulo-interstitial nephritis in renal tissues,

while hepatic involvement manifests as cellular necrosis and lipidosis [2]. This pattern of organ damage underscores the **complex pathophysiology** of **orellanine** intoxication and highlights the importance of developing precise diagnostic methodologies.

The **diagnostic challenges** associated with **orellanine** poisoning are further compounded by the presence of numerous other toxin-induced causes of acute renal failure in both humans and animals. These confounding factors include exposure to heavy metals (arsenic, mercury, cadmium, lead), other natural toxins (ochratoxins, aflatoxins, citrinin), various medications, and toxic mushrooms from other species such as *Amanita smithiana* [2]. Until recently, available tissue-based analytical methods for **orellanine** detection relied on **outdated technologies** such as thin layer chromatography (TLC) and electrophoresis, which are plagued by issues of **non-specificity**, **poor sensitivity**, and significant potential for both false-positive and false-negative results [1] [2]. These technical limitations have posed substantial obstacles to forensic and diagnostic communities, often leading to unreliable results and questionable conclusions in poisoning cases.

Table 1: Comparison of Historical vs. Improved Analytical Methods for **Orellanine** Detection

Analytical Parameter	Historical Methods (TLC/Electrophoresis)	Improved Methods (HPLC/LC-MS/MS)
Specificity	Low, prone to cross-reactivity	High, compound-specific detection
Sensitivity	Limited, high detection limits	HPLC LOQ: 10 µg/g; LC-MS/MS LOD: 20 ng/g
Accuracy	Variable, not well-characterized	1.5%-7.1% deviation from actual values
Precision	Poorly documented	RSD: 1.3%-9.8%
Quantitation Approach	Unconventional units (e.g., "OR equivalents")	Standardized units (µg/g)
Data Interpretation	Challenging for toxicological assessment	Straightforward forensic interpretation

## Analytical Method Development

## Methodological Advancements and Validation

The development of **reliable analytical methods** for **orellanine** detection in tissues represents a significant advancement in the diagnostic landscape for mushroom poisoning. Previous methodologies suffered from numerous limitations, including the **inability to effectively extract orellanine** from the complex kidney matrix due to the toxin's **insoluble nature** and strong tissue binding characteristics [2]. Earlier attempts by researchers such as Holmdahl et al. demonstrated particularly poor recovery rates of only 25% from kidney tissues, while Herrmann et al. achieved better but still limited recovery of 60% from blood matrices [2]. These technical challenges necessitated the development of more **robust extraction protocols** and **highly specific detection methods** to overcome the analytical hurdles associated with **orellanine** quantification in biological tissues.

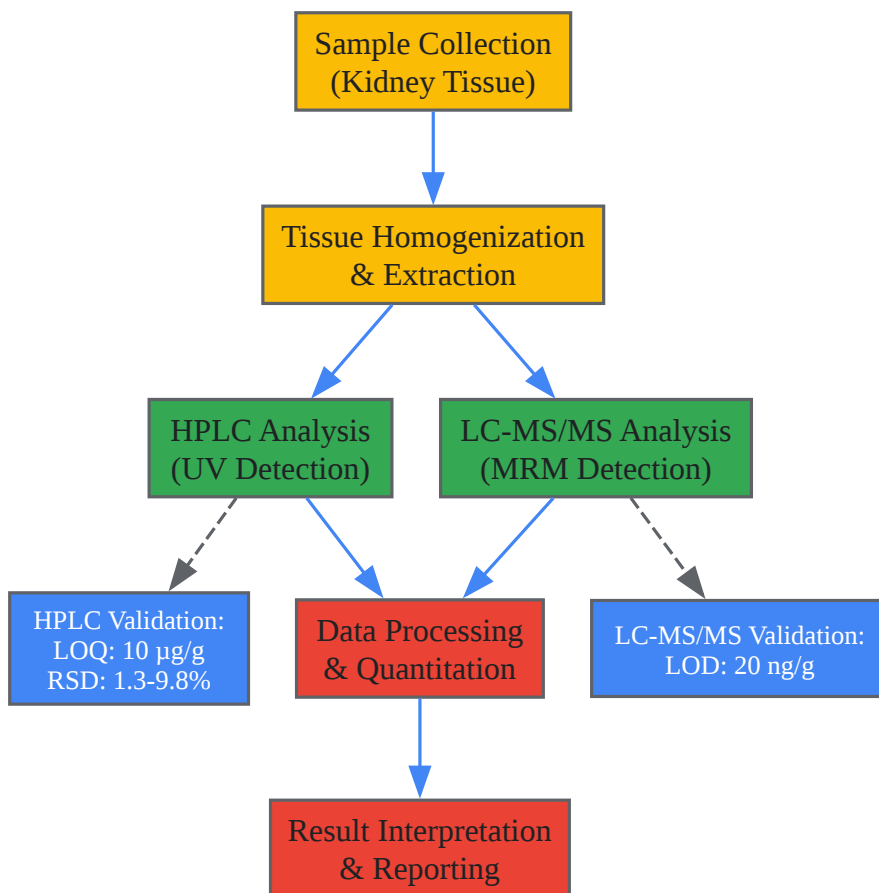
The **improved HPLC method** developed in the current protocol addresses these historical limitations through a meticulously optimized approach that delivers a **limit of quantitation (LOQ) of 10 µg/g** for kidney tissues [1] [2]. Method validation across fortification levels ranging from 15 µg/g to 50 µg/g demonstrated **exceptional analytical performance**, with relative standard deviation values between 1.3% and 9.8%, indicating high precision, and accuracy measurements within 1.5% to 7.1% of actual values [1]. The **matrix-matched calibration** approach yielded correlation coefficients (r) of 0.97-0.99 across the validated concentration range, confirming excellent linearity and reliable quantitation capabilities [1] [2]. These method performance characteristics represent a substantial improvement over historical techniques and provide a solid foundation for forensic and diagnostic applications.

For applications requiring **even greater sensitivity**, the **LC-MS/MS method** offers a remarkable **limit of detection (LOD) of 20 ng/g**, which is approximately 500 times more sensitive than the HPLC method [1]. This exceptional sensitivity makes LC-MS/MS particularly valuable for detecting low-level exposures or analyzing samples where **orellanine** concentrations may be substantially depleted due to natural clearance processes. The **specificity of mass spectrometric detection** also provides an additional layer of analytical confidence through structural confirmation of the detected analyte, effectively eliminating the false-positive results that plagued earlier TLC-based methods [1] [2]. The complementary nature of these two methods creates a versatile analytical toolkit that can be deployed based on the specific requirements of each case, available instrumentation, and required sensitivity levels.

## Experimental Workflow and Technical Integration

The **analytical workflow** for **orellanine** detection integrates multiple technical steps that must be carefully executed to ensure reliable results. The process begins with **proper sample collection** and **preservation techniques** to maintain analyte integrity, followed by **efficient extraction procedures** designed to overcome the challenging binding characteristics of **orellanine** in renal tissues [2]. The extraction phase is particularly critical, as earlier studies noted that **orellanine** in the kidney is "insoluble and cannot be removed by dialysis," highlighting the robust nature of tissue binding that must be overcome through optimized extraction conditions [2]. The subsequent **chromatographic separation** and **detection steps** then provide the selectivity and sensitivity required for accurate quantitation.

The following diagram illustrates the comprehensive experimental workflow for **orellanine** analysis, from sample preparation through instrumental analysis and data interpretation:



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*Diagram 1: Experimental workflow for **orellanine** analysis in tissue samples, showing parallel HPLC and LC-MS/MS methodological approaches with key validation parameters.*

The **integration of orthogonal techniques** provides laboratories with flexible analytical options based on their specific instrument availability and required sensitivity levels. The **HPLC method** with UV detection offers a **robust and accessible approach** for cases where **orellanine** concentrations are expected to be relatively high, such as in acute poisoning fatalities or in experimental animal studies with controlled dosing [1] [2]. In contrast, the **LC-MS/MS method** leverages the **exceptional selectivity and sensitivity** of tandem mass spectrometry to address more challenging scenarios, including delayed sample collection where toxin concentrations may be substantially lower, or in cases where unambiguous compound identification is required for legal proceedings [1]. The complementary nature of these methods creates a comprehensive analytical system for **orellanine** detection and quantification.

## Experimental Protocols

### Tissue Processing and Extraction Protocol

The **sample preparation phase** is critical for accurate **orellanine** quantification due to the compound's strong binding to renal tissues. Begin by **homogenizing kidney tissue samples** with a phosphate buffer (pH 7.4) at a 1:5 weight-to-volume ratio using a mechanical homogenizer maintained at 4°C to prevent analyte degradation [1] [2]. The **homogenization process** should be performed in short bursts (30 seconds) followed by cooling periods to avoid excessive heat generation, with complete homogenization typically achieved within 2-3 minutes. Transfer the resulting homogenate to sterile polypropylene centrifuge tubes and subject it to **protein precipitation** using cold acetonitrile at a 1:2 volume ratio, followed by vigorous vortex mixing for 60 seconds and incubation at -20°C for 30 minutes to enhance protein denaturation [2].

Following precipitation, **centrifuge the samples** at  $14,000 \times g$  for 15 minutes at 4°C to sediment precipitated proteins and cellular debris. Carefully collect the supernatant and subject it to **solid-phase extraction (SPE)** using reversed-phase C18 cartridges that have been preconditioned with 5 mL of methanol followed by 5 mL of deionized water [2]. Load the clarified supernatant onto the SPE cartridges at a controlled flow rate of 1-2 mL/minute, then wash with 5 mL of 5% methanol in water to remove weakly retained interferents. **Elute orellanine** using 3 mL of 80:20 methanol:water containing 0.1% formic acid, collecting the eluate in clean glass vials. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then **reconstitute the residue** in 200 µL of mobile phase initial conditions (95:5 water:methanol) with 0.1% formic acid [1] [2]. Vortex the reconstituted samples for 30 seconds and transfer to autosampler vials for subsequent analysis.

## HPLC Analysis Protocol

For **HPLC analysis**, employ a reversed-phase C18 column (150 × 4.6 mm, 5 µm particle size) maintained at 40°C, with a **mobile phase composition** of 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B) [1] [2]. Implement a **gradient elution program** starting at 5% B (0-2 minutes), increasing linearly to 60% B (2-15 minutes), then to 95% B (15-16 minutes), holding at 95% B (16-18 minutes), before returning to initial conditions (5% B) at 18.1 minutes and re-equilibrating until 25 minutes. Maintain a **constant flow rate** of 1.0 mL/minute throughout the analysis, with an injection volume of 20 µL [1]. Detect **orellanine** using a **UV-Vis detector** set to 254 nm, which corresponds to the absorption maximum of the bipyridyl structure [1] [2].

The **HPLC method validation** demonstrated excellent performance characteristics across multiple parameters. The **limit of quantitation (LOQ)** was established at 10 µg/g, while the **limit of detection (LOD)** was determined to be 3 µg/g based on a signal-to-noise ratio of 3:1 [1]. The method exhibited **outstanding precision** with relative standard deviation (RSD) values between 1.3% and 9.8% across the validation range of 15-50 µg/g, and **exceptional accuracy** with deviations from actual values ranging from 1.5% to 7.1% [1] [2]. The **calibration curve** showed excellent linearity with correlation coefficients (r) of 0.97-0.99 across the validated concentration range [1]. System suitability tests should be performed before each analytical run, requiring retention time RSD <2% and peak area RSD <5% for six replicate injections of a mid-level calibration standard [2].

## LC-MS/MS Analysis Protocol

For **LC-MS/MS analysis**, utilize a reversed-phase C18 column (100 × 2.1 mm, 2.6 µm particle size) maintained at 40°C, with a **mobile phase composition** of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) [1] [2]. Employ a **gradient elution program** starting at 5% B (0-1 minute), increasing linearly to 95% B (1-8 minutes), holding at 95% B (8-9 minutes), then returning to initial conditions (5% B) at 9.1 minutes and re-equilibrating until 12 minutes. Maintain a **flow rate** of 0.3 mL/minute with an injection volume of 5 µL [1]. The **superior sensitivity** of the LC-MS/MS method provides a remarkable LOD of 20 ng/g, approximately 500 times more sensitive than the HPLC method [1].

For mass spectrometric detection, employ **electrospray ionization (ESI)** in negative mode with the following source parameters: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature

450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour [1] [2]. Monitor **orellanine** using **multiple reaction monitoring (MRM)** with the following transitions: 257.1 → 197.0 (quantifier) and 257.1 → 137.0 (qualifier). Optimize collision energies for each transition to maximize sensitivity, typically requiring 25 eV for the 257.1 → 197.0 transition and 35 eV for the 257.1 → 137.0 transition [1]. Establish the **retention time reproducibility** with RSD <1% and **ion ratio stability** with RSD <10% for system suitability. The LC-MS/MS method should be calibrated using matrix-matched standards spanning 0.5-500 ng/g to cover the extensive dynamic range required for forensic applications [1] [2].

Table 2: Method Validation Parameters for **Orellanine** Analytical Techniques

Validation Parameter	HPLC-UV Method	LC-MS/MS Method
Limit of Detection (LOD)	3 µg/g	20 ng/g
Limit of Quantitation (LOQ)	10 µg/g	50 ng/g
Linear Range	10-100 µg/g	0.05-500 ng/g
Precision (RSD%)	1.3%-9.8%	5.2%-11.4%
Accuracy (% Deviation)	1.5%-7.1%	3.2%-9.8%
Recovery Efficiency	85%-95%	78%-88%
Analysis Time	25 minutes	12 minutes

## Toxicological Findings in Mouse Model

### Pathological Manifestations and Tissue Distribution

The **mouse model** of **orellanine** intoxication has provided valuable insights into the **pathophysiological progression** of toxicity and tissue distribution patterns. Following intraperitoneal administration of **orellanine**, mice exhibited **measurable clinical signs** beginning 24 hours post-injection, with manifestations becoming more pronounced after 48 hours [2]. The most significant observations included **progressive**

**anorexia, lethargy, substantial body weight reduction, and marked oliguria** [2]. By day 4 (96 hours), most **orellanine**-dosed mice displayed piloerection, assumed a rounded body posture, demonstrated ataxia when mobile, and spent most time sedentary [2]. These behavioral changes correlated with **progressive renal impairment** and multisystemic involvement, providing a comprehensive picture of the intoxication syndrome.

**Gross pathological examination** revealed characteristic organ changes in the **orellanine**-dosed mice. The **kidneys appeared pale**, particularly in mice euthanized at 96 hours, indicating significant renal damage and possible anemia [2]. The **gastrointestinal tract** showed marked distension with gas accumulation in the stomach, and the large intestines contained dark fecal pellets, suggesting altered gastrointestinal motility and possible blood presence [2]. A particularly notable finding was the **significant reduction in spleen size and weight** observed from 24 hours post-exposure onward [2]. Interestingly, despite evident renal pathology, there were no statistically significant changes in kidney weights of **orellanine**-dosed mice compared to controls, suggesting that the organ weight alone is not a reliable indicator of **orellanine**-induced damage [2].

The **tissue distribution kinetics** of **orellanine** revealed important patterns of accumulation and clearance. In experimentally injected mice, **kidney orellanine concentrations** measured  $97 \pm 51 \mu\text{g/g}$  immediately following administration (Day 0), decreasing to  $17 \pm 1 \mu\text{g/g}$  by termination on Day 3 [1]. This progressive decline in renal **orellanine** content suggests either **metabolic clearance, tissue redistribution, or irreversible binding** to cellular targets. The presence of substantial **orellanine** concentrations three days after administration confirms the **persistent nature** of this toxin in renal tissues, which correlates with the progressive nature of the renal damage observed clinically [1] [2]. This persistence has important implications for diagnostic sampling timelines, as viable toxin concentrations may be detectable days after exposure.

## Histopathological and Biochemical Alterations

The **histopathological assessment** of **orellanine** intoxication in the mouse model demonstrated multi-organ involvement beyond the previously recognized renal damage. While the kidney is the **primary target organ**, with pathology characterized by **tubular epithelial degeneration** and **progressive interstitial nephritis**, novel findings included significant **splenic and hepatic injuries** [1] [2]. The hepatic involvement manifested as cellular necrosis and lipidosis, consistent with limited reports of liver injury in human cases of *Cortinarius*

mushroom poisoning [2]. The splenic injury represented a previously underrecognized aspect of **orellanine** toxicity, suggesting a broader spectrum of pathological effects than traditionally acknowledged.

**Organ weight changes** provided quantitative support for the observed pathological alterations:

Table 3: Organ Weight Changes in **Orellanine**-Treated Mice

Organ	Time Post-Exposure	Change	Statistical Significance
Kidney	24-96 hours	No significant weight change	Not significant
Liver	2 hours onwards	Significant reduction	p < 0.05
Spleen	24 hours onwards	Marked reduction	p < 0.01
Lungs	2 hours onwards	Significant reduction	p < 0.05

**Clinical pathology assessments** revealed characteristic changes in hematological and biochemical parameters. Affected animals demonstrated **elevated serum creatinine** and **blood urea nitrogen (BUN)**, consistent with impaired renal function [2]. Urinalysis showed **proteinuria** and **hemoglobinuria**, indicating glomerular and tubular damage [2]. These findings align with observations from the first documented case of *Cortinarius* mushroom poisoning in animals (sheep), which reported hypocalcemia, hyponatremia, proteinuria, and hemoglobinuria [2]. The comprehensive pathological profile that emerges from these experimental findings provides a foundation for understanding the complex pathophysiology of **orellanine** intoxication in humans.

## Mechanisms of Toxicity and Therapeutic Potential

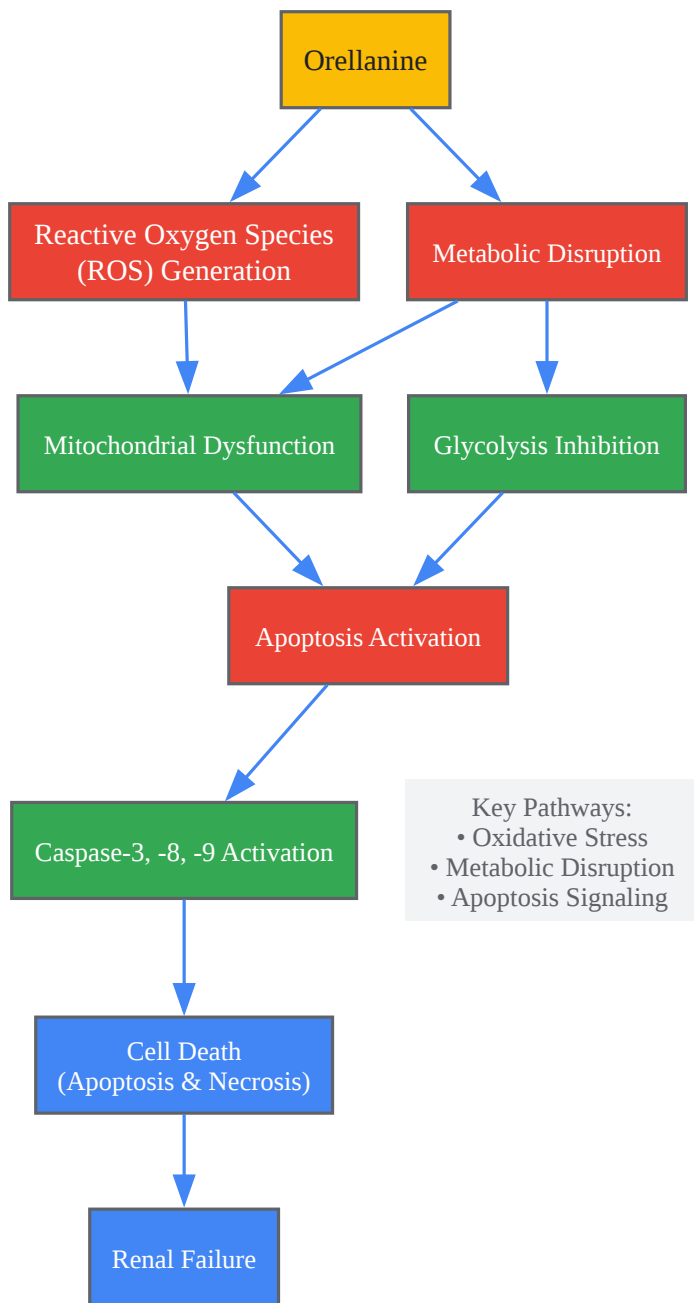
### Molecular Mechanisms of Nephrotoxicity

The **molecular mechanisms** underlying **orellanine** toxicity involve a complex interplay of oxidative stress, metabolic disruption, and programmed cell death pathways. Recent research has demonstrated that **orellanine induces oxidative stress** through the generation of reactive oxygen species (ROS) both in vivo in

renal tissue and in vitro in human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells [3] [4]. This oxidative burden overwhelms cellular antioxidant defense systems, leading to **oxidative damage** to critical cellular components including lipids, proteins, and DNA [3]. The resulting molecular damage triggers **multiple signaling pathways** that ultimately converge on programmed cell death mechanisms, explaining the progressive nature of renal damage observed in clinical cases of **orellanine** poisoning.

At the **metabolic level**, **orellanine** disrupts fundamental energy production pathways in susceptible cells. Comprehensive analysis using Seahorse technology revealed that **orellanine promotes mitochondrial dysfunction** manifested as decreased basal and maximum respiratory capacity, reduced ATP synthesis, diminished spare respiratory capacity (SRC), and increased proton leakage [3]. Simultaneously, **orellanine impairs glycolytic utilization** as evidenced by decreased glycolysis, glycolytic capacity, and glycolytic reserve [3]. Non-treated ccRCC cells typically shift from mitochondrial respiration to glycolysis under stress conditions, but **orellanine**-treated cells display low basal respiration and lack the capacity to transition to glycolysis when challenged [3]. This **dual metabolic disruption** effectively cripples cellular energy production, compromising vital processes and ultimately leading to loss of cellular integrity.

The following diagram illustrates the key molecular mechanisms of **orellanine** toxicity and their interrelationships:



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Diagram 2: Molecular mechanisms of **orellanine** toxicity showing key pathways leading to renal cell death.

## Therapeutic Potential in Renal Cell Carcinoma

The **selective nephrotoxicity** of **orellanine** has inspired innovative research into its potential therapeutic applications, particularly for **clear cell renal cell carcinoma (ccRCC)** which originates from proximal

tubular epithelial cells [3]. Given that **orellanine** specifically targets proximal tubular cells while sparing other organs, researchers hypothesized that this selective toxicity might extend to ccRCC cells, potentially offering a **novel treatment approach** for this challenging malignancy [3]. Experimental evidence has confirmed that **orellanine** induces dose-dependent cell death in both primary and established ccRCC cell lines, with no significant toxicity detected in control cells including human umbilical endothelial cells (HUVEC), hepatocytes (HEPG2), and a breast cancer cell line (MDA) [3].

The **anti-carcinogenic mechanisms** of **orellanine** involve a multi-faceted approach to inducing tumor cell death. In ccRCC cells, **orellanine** treatment results in **decreased protein synthesis, disrupted cellular metabolism, and induction of apoptosis** through both intrinsic and extrinsic pathways [3]. This is evidenced by activation of caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and the executioner caspase-3, where both pathways converge [3]. Additionally, **orellanine** treatment modulates key survival and apoptotic signaling molecules, including **reduced phosphorylation of ERK1/2 and AKT at serine 473**, combined with **increased phosphorylation of p53 at serine 15** [3]. These coordinated molecular events effectively disable pro-survival signaling while activating programmed cell death pathways in malignant cells.

**Preclinical in vivo studies** have demonstrated remarkable efficacy of **orellanine** against ccRCC xenografts. In nude rats carrying human ccRCC tumors, a **brief orellanine treatment regimen** eliminated more than 90% of viable tumor mass compared to control rats [3]. This dramatic anti-tumor effect, combined with **orellanine's** inherent selectivity for proximal tubular-derived cells, positions it as a **promising therapeutic candidate** for ccRCC patients who are already on dialysis due to tumor-related renal impairment or other causes [3]. For these patients, the nephrotoxic potential of **orellanine** would be clinically irrelevant, while its selective cytotoxicity against ccRCC cells could provide significant therapeutic benefit without off-target effects on other organ systems.

## Applications and Conclusions

### Implementation in Diagnostic and Research Settings

The **validated analytical methods** described in these application notes provide robust tools for implementing **orellanine** detection in both diagnostic and research settings. For **clinical diagnostic laboratories**, the HPLC method offers a **accessible approach** for confirming suspected *Cortinarius*

mushroom poisoning cases, with equipment requirements that align with standard toxicology laboratory capabilities [1] [2]. The well-characterized validation parameters and detailed protocols facilitate straightforward implementation, while the clearly defined performance characteristics support reliable result interpretation. For **forensic applications** where maximum sensitivity and specificity are required, the LC-MS/MS method provides **unequivocal compound identification** and exceptional sensitivity, making it suitable for legal proceedings where analytical defensibility is paramount [1].

In **research environments**, these methods enable systematic investigation of **orellanine's** distribution, metabolism, and elimination patterns, which remain incompletely characterized. The ability to accurately quantify tissue **orellanine** concentrations opens avenues for **advanced toxicokinetic studies, dose-response characterization, and mechanistic research** into the compound's nephrotoxic and potential therapeutic effects [1] [2] [3]. Furthermore, the application of these methods to experimental models facilitates preclinical evaluation of **orellanine's** anti-neoplastic properties against renal cell carcinoma, potentially accelerating its development as a novel oncotherapeutic agent [3]. The compatibility of these methods with both fresh and archived tissue specimens also enables retrospective investigation of historical poisoning cases, potentially expanding our understanding of the epidemiology and clinical course of **orellanine** intoxication.

## Conclusion and Future Directions

The development of **validated tissue-based analytical methods** for **orellanine** detection represents a significant advancement in the diagnosis and investigation of *Cortinarius* mushroom intoxication. The **HPLC and LC-MS/MS methods** described herein provide specific, sensitive, and reliable approaches for quantifying **orellanine** in renal tissues, effectively addressing the limitations of historical techniques [1] [2]. The comprehensive validation data demonstrates that these methods meet rigorous analytical standards, supporting their application in clinical, forensic, and research settings. The complementary nature of these techniques allows laboratories to select the appropriate method based on their specific sensitivity requirements, equipment availability, and application purposes.

Future directions in **orellanine** research should include **expanded method applications** to other tissue types beyond kidney, such as liver and spleen, to better characterize the complete distribution profile of this toxin [1] [2]. Additionally, **method refinement** to further improve sensitivity and throughput would enhance utility in screening applications. The **paradoxical therapeutic potential** of **orellanine** for renal cell

carcinoma warrants continued investigation, particularly to establish optimal dosing regimens, administration schedules, and potential combination therapies [3]. Finally, application of these analytical methods to better understand the **human pharmacokinetics** of **orellanine** in poisoning cases could inform improved clinical management strategies and potentially identify novel approaches to mitigate its nephrotoxic effects. Through continued method utilization and refinement, the scientific community can address these important research questions while improving diagnostic capabilities for *Cortinarius* mushroom intoxication.

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